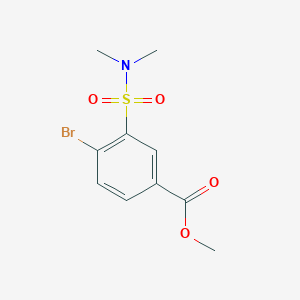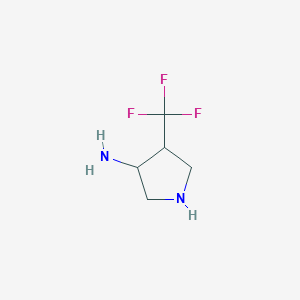
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol is an organic compound that features a fluorophenyl group attached to a butynol backbone. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: A common synthetic route involves the use of a Grignard reaction, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from propargyl bromide.
Purification: The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorophenylbut-3-yn-1-one.
Reduction: Formation of 2-fluorophenylbut-3-en-1-ol or 2-fluorophenylbutane.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (1R)-1-(2-fluorophenyl)but-3-yn-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand the interactions of fluorinated organic molecules with biological systems.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism by which (1R)-1-(2-fluorophenyl)but-3-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(1R)-1-(2-chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(2-bromophenyl)but-3-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-fluorophenyl)but-3-yn-1-ol imparts unique electronic properties, making it distinct from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1 |
InChIキー |
ARYQDLHORJOYPG-SNVBAGLBSA-N |
異性体SMILES |
C#CC[C@H](C1=CC=CC=C1F)O |
正規SMILES |
C#CCC(C1=CC=CC=C1F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)





![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)



![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)

